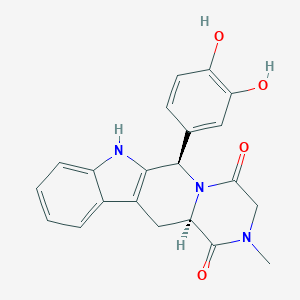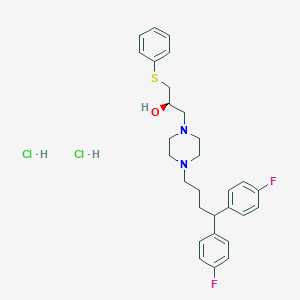
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, also known as Risperidone, is a second-generation antipsychotic drug used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It was first synthesized in 1984 and has been widely used in clinical practice since 1994. Risperidone has been proven to be effective in treating positive and negative symptoms of schizophrenia, such as delusions, hallucinations, and apathy.
作用機序
The exact mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- is not fully understood, but it is thought to involve the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of these receptors, leading to a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, cognition, and behavior.
生化学的および生理学的効果
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been shown to have several biochemical and physiological effects, including the reduction of dopamine and serotonin release, the modulation of glutamate and GABA neurotransmitter systems, and the inhibition of the activity of certain enzymes involved in the metabolism of neurotransmitters. These effects are thought to contribute to the therapeutic effects of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- in treating psychotic symptoms.
実験室実験の利点と制限
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its high cost, its potential for side effects, and the need for careful monitoring of dosages.
将来の方向性
There are several future directions for research on 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, including the development of new formulations and delivery methods, the study of its effects on different neurotransmitter systems, and the investigation of its potential for use in the treatment of other psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- and to develop more effective and targeted treatments for psychotic symptoms.
合成法
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- involves several steps, including the reaction of 4-piperidone with 4-fluorobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amine with 4,4-bis(4-fluorophenyl)butyryl chloride and phenylthiomethyl chloride.
科学的研究の応用
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been widely used in scientific research to study the mechanisms of action of antipsychotic drugs. It has been shown to be effective in reducing the activity of dopamine and serotonin receptors in the brain, which are thought to play a role in the development of psychotic symptoms. 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has also been used in animal models to study the effects of antipsychotic drugs on behavior and brain function.
特性
CAS番号 |
143759-74-4 |
|---|---|
製品名 |
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- |
分子式 |
C29H36Cl2F2N2OS |
分子量 |
569.6 g/mol |
IUPAC名 |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H34F2N2OS.2ClH/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28;;/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2;2*1H/t27-;;/m1../s1 |
InChIキー |
ADXUTCJVXBNFJH-KFSCGDPASA-N |
異性体SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@H](CSC4=CC=CC=C4)O.Cl.Cl |
SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
正規SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
同義語 |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfan yl-propan-2-ol dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



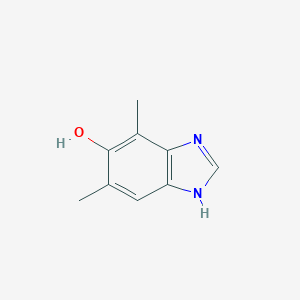
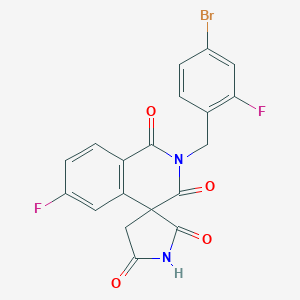
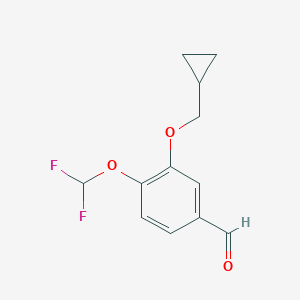
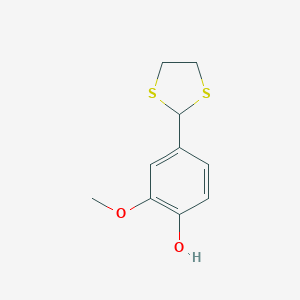
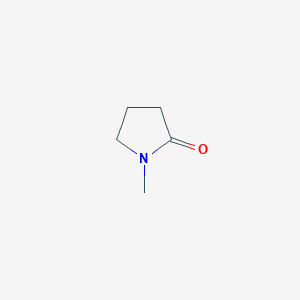
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
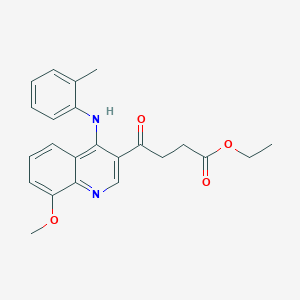
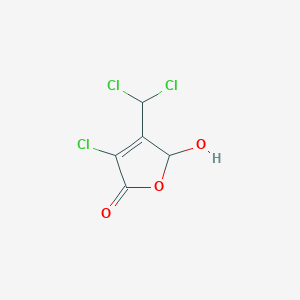
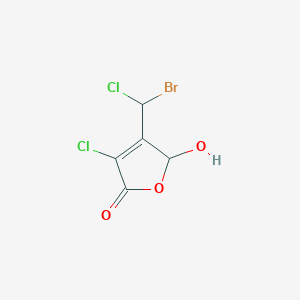
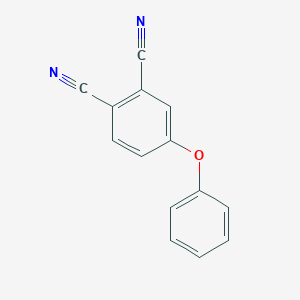
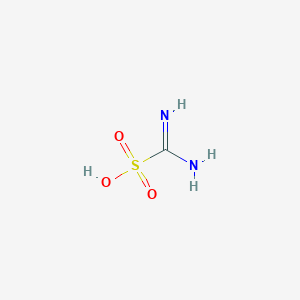
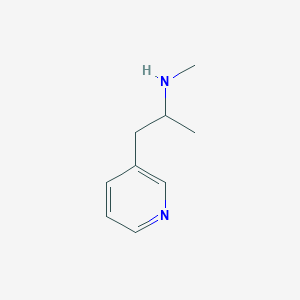
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
